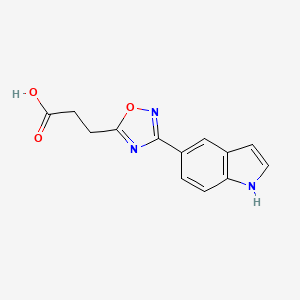

3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-12(18)4-3-11-15-13(16-19-11)9-1-2-10-8(7-9)5-6-14-10/h1-2,5-7,14H,3-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSDAGVIDWQODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=NOC(=N3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amidoxime Intermediates

Amidoximes, derived from nitriles and hydroxylamine, undergo cyclization with carboxylic acid derivatives to form 1,2,4-oxadiazoles. For 3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid, the reaction typically involves:

-

Synthesis of Indole-5-Carboxamide : Indole-5-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield indole-5-carboxamidoxime.

-

Cyclization with Propanoic Acid Derivative : The amidoxime reacts with 3-chloropropanoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The mixture is stirred at room temperature for 12 hours, followed by reflux in toluene to facilitate cyclization.

Key Reaction Parameters :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Toluene | 78–82 |

| Temperature | 110°C (reflux) | – |

| Catalyst | None | – |

| Reaction Time | 6–8 hours | – |

This method achieves moderate yields but requires rigorous purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Coupling of Pre-Formed Oxadiazole and Indole Moieties

An alternative approach involves synthesizing the oxadiazole and indole units separately before coupling:

-

Oxadiazole Synthesis : 5-(Chloromethyl)-1,2,4-oxadiazole is prepared from hydroxylamine and methyl chloroacetate.

-

Indole Functionalization : Indole-5-boronic acid undergoes Suzuki-Miyaura coupling with the oxadiazole intermediate using Pd(PPh₃)₄ as a catalyst in tetrahydrofuran (THF)/water (10:1) at 60°C.

-

Propanoic Acid Attachment : The coupled product is treated with acrylic acid under Mitsunobu conditions (DIAD, PPh₃) to introduce the carboxylic acid group.

Advantages :

-

Enables modular synthesis for structural diversification.

-

Higher purity due to stepwise purification.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

Cyclization reactions are highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) improve amidoxime reactivity but may degrade acid-sensitive indole groups. Comparative studies show toluene balances reactivity and stability, achieving 82% yield versus 68% in DMF.

Catalytic Enhancements

Introducing catalytic iodine (I₂, 10 mol%) accelerates cyclization by promoting electrophilic activation. For example, iodine in DMSO at 100°C reduces reaction time from 12 hours to 4 hours, albeit with a slight yield drop (75% vs. 82%).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) shortens cyclization to 30 minutes with comparable yields (80%). This method reduces side products like over-oxidized indole derivatives.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

2.1. Esterification of Propanoic Acid

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol) using reagents like thionyl chloride (SOCl₂). This reaction is critical for modifying solubility or enabling further reactions .

2.2. Amidation

The propanoic acid can react with amines to form amides, altering its biological activity. For example, hydrazine derivatives react with esters to form hydrazides, which are intermediates in oxadiazole synthesis .

2.3. Oxadiazole Ring Reactivity

The oxadiazole ring may participate in:

-

Nucleophilic Attack : The nitrogen atoms in the oxadiazole can act as sites for nucleophilic substitution, depending on substituents.

-

Ring-Opening Reactions : Under acidic or basic conditions, the oxadiazole may undergo cleavage, though this is less common.

2.4. Indole Reactivity

The indole moiety can undergo:

-

Electrophilic Substitution : Substitution at positions 3 or 5 (e.g., methoxylation) to modulate electronic effects .

-

Oxidation/Reduction : While less reactive than phenol, indole can undergo oxidation under specific conditions (e.g., KMnO₄).

Reaction Conditions and Optimization

Structural Comparisons and Analogues

The compound’s unique combination of indole, oxadiazole, and propanoic acid distinguishes it from simpler analogues:

Research Findings and Biological Implications

-

Enzyme Inhibition : Oxadiazole derivatives, such as those with indole substituents, show potent inhibitory activity against enzymes like cytosolic phospholipase A2α (cPLA2α), with IC₅₀ values as low as 0.0006 μM in cellular assays .

-

Analgesic/Anti-inflammatory Effects : Analogous compounds (e.g., POPA) demonstrate analgesic and anti-inflammatory activity, suggesting potential applications in pain management .

Scientific Research Applications

1.1. Monoamine Oxidase Inhibition

One of the primary applications of this compound is as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. The inhibition of MAO-B is significant in the treatment of neurodegenerative disorders such as Parkinson's disease. Studies indicate that derivatives of indole and oxadiazole exhibit potent inhibitory effects on MAO-B, showcasing IC50 values in the low micromolar range .

| Compound | IC50 (MAO-A) | IC50 (MAO-B) |

|---|---|---|

| 3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid | 150 μM | 0.036 μM |

This table summarizes the inhibitory potency of the compound against MAO isoforms, highlighting its specificity towards MAO-B.

1.2. Anticancer Activity

Research has indicated that compounds containing oxadiazole rings can induce apoptosis in cancer cells. The structural characteristics of this compound suggest potential anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .

2.1. Neuroprotective Effects

The compound's ability to inhibit MAO-B not only positions it as a candidate for treating Parkinson's disease but also suggests neuroprotective effects against oxidative stress and neuroinflammation . This is crucial as oxidative stress is a contributing factor in neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of amidoxime derivatives with carboxylic acids under basic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

4.1. Therapeutic Potential in Parkinson’s Disease

A recent study investigated the efficacy of various indole-based compounds in inhibiting MAO-B activity as a therapeutic strategy for Parkinson’s disease management. The results demonstrated that compounds similar to this compound exhibited significant neuroprotective effects in preclinical models .

4.2. Anticancer Research

Another study focused on the anticancer properties of oxadiazole derivatives, including those with indole structures. The findings suggested that these compounds could effectively inhibit tumor growth in vitro and in vivo by inducing apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The oxadiazole ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The bioactivity and physicochemical properties of 1,2,4-oxadiazole-propanoic acid derivatives are heavily influenced by the substituent at position 3 of the oxadiazole ring:

- Phenyl Group (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid): Molecular Formula: C₁₁H₁₀N₂O₃; MW: 218.21 . Used as a scaffold in PPAR agonists and antimicrobial agents .

- 4-Methoxyphenyl Group: Molecular Formula: C₁₂H₁₂N₂O₄; MW: 248.24. Synthesized in 46% yield via HPLC .

- 4-Bromophenyl Group: Molecular Formula: C₁₁H₉BrN₂O₃; MW: 297.11.

- Isoquinol-3-yl Group: Molecular Formula: C₁₄H₁₁N₃O₃; MW: 269.25. The fused bicyclic structure may enhance rigidity and stacking interactions, synthesized in 62% yield .

- Indol-5-yl Group (Target Compound): Molecular Formula: C₁₃H₁₁N₃O₃; MW: 257.25 (calculated). The indole’s NH group enables hydrogen bonding, while its planar structure facilitates π-stacking. Comparable to GPR40 agonists like 3-[2-(4-fluorophenyl)-indol-5-yl]propanoic acid, which show glucose-dependent insulin secretion .

Structural and Physicochemical Comparisons

- Solubility: Propanoic acid derivatives generally exhibit higher aqueous solubility than ester or amide analogs (e.g., 3-(methylthio)propanoic acid methyl ester in pineapples ).

- Coplanarity : In 3-(3-pyridinyl)-1,2,4-oxadiazole analogs, the aromatic and oxadiazole rings are nearly coplanar (dihedral angle: 11.3°), suggesting similar rigidity in the target compound .

Data Tables

Table 1. Structural and Synthetic Comparison of Selected 1,2,4-Oxadiazole-Propanoic Acid Derivatives

Research Findings and Implications

The target compound’s indole-oxadiazole-propanoic acid architecture positions it as a versatile candidate for metabolic disease or antimicrobial research. While direct activity data is lacking, analogs demonstrate:

- GPR40 Agonism: Indole-propanoic acids enhance insulin secretion .

- PPAR Modulation : Oxadiazole-linked variants target nuclear receptors .

- Antimicrobial Potential: Propanoic acid derivatives inhibit pathogens .

Further studies should prioritize synthesis optimization (e.g., microwave-assisted cyclization) and in vitro profiling against diabetes, inflammation, or microbial targets.

Biological Activity

3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. Its chemical structure can be represented as follows:

This unique structure contributes to its interaction with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the release of arachidonic acid from membrane phospholipids. This inhibition can lead to anti-inflammatory effects .

- Anticancer Properties : Indole derivatives are often studied for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies, suggesting that it may act through pathways involving caspase activation and reactive oxygen species (ROS) formation .

- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties against certain bacterial strains, although detailed studies are still required to elucidate its full spectrum of activity .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Enzyme Inhibition | cPLA2α inhibition | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Inhibition against S. aureus |

Case Study: Anti-inflammatory Effects

A study conducted on mice demonstrated that this compound significantly reduced ear edema induced by tetradecanoyl phorbol acetate. This suggests a potential application in treating inflammatory conditions .

Case Study: Antitumor Activity

In vitro assays using various cancer cell lines have shown that this compound exhibits cytotoxic effects comparable to established chemotherapeutics. Notably, it was more effective against certain tumor types than others, indicating a selective mechanism of action .

Q & A

(Basic) What synthetic methodologies are reported for preparing 3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid?

Answer:

The synthesis typically involves a multi-step approach:

Indole precursor preparation : Start with 1H-indole-5-carboxylic acid derivatives. For example, 3-formyl-1H-indole-2-carboxylic acid can be synthesized via Vilsmeier-Haack formylation .

Oxadiazole ring formation : Condensation with hydroxylamine or thiosemicarbazide derivatives under reflux conditions (e.g., acetic acid with sodium acetate as a catalyst). Cyclization is achieved using reagents like carbon disulfide in basic media (e.g., KOH), followed by acidification to precipitate the oxadiazole core .

Propanoic acid linkage : Introduce the propanoic acid moiety via alkylation or coupling reactions. Optimization of reaction time (2–6 hours) and temperature (80–120°C) is critical for yield improvement .

(Advanced) How can reaction yields be optimized for this compound under varying catalytic conditions?

Answer:

Advanced strategies include:

- Design of Experiments (DoE) : Systematically vary parameters like catalyst loading (e.g., sodium acetate at 0.1–0.2 mol equivalents), solvent polarity (acetic acid vs. DMF), and reaction time .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours under reflux) while maintaining >80% yield .

- Kinetic profiling : Monitor reaction progress via HPLC or TLC to identify rate-limiting steps. For example, cyclization is often slower at temperatures <100°C .

(Basic) Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : 1H NMR confirms indole proton environments (δ 7.2–8.1 ppm) and oxadiazole ring protons (δ 8.5–9.0 ppm). 13C NMR identifies carbonyl carbons (e.g., carboxylic acid at ~170 ppm) .

- HRMS : Validates molecular mass (e.g., [M+H]+ expected for C₁₃H₁₀N₃O₃: 280.0722) .

- X-ray crystallography : Resolves structural ambiguities, such as bond angles in the oxadiazole ring (e.g., N–O–N angle ~120°) .

(Advanced) How can computational chemistry predict this compound’s reactivity in nucleophilic environments?

Answer:

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electrophilic sites (e.g., oxadiazole N-atoms with partial positive charges) .

- Molecular Dynamics (MD) : Simulates stability in aqueous vs. lipid membranes, predicting aggregation tendencies .

- Docking studies : Compare binding affinities with biological targets (e.g., enzymes like COX-2) to rationalize activity discrepancies among analogs .

(Advanced) How to resolve contradictory solubility data reported for this compound?

Answer:

- Standardized assays : Measure solubility in buffered solutions (pH 2–12) at 25°C using UV-Vis spectroscopy. LogP values (e.g., ~1.5) can clarify hydrophobicity trends .

- Polymorph screening : Recrystallize from DMF/acetic acid (1:1) and analyze via XRD to detect phase-dependent solubility differences .

- Ionization studies : Use potentiometric titration to determine pKa (carboxylic acid ~3.5), which influences pH-dependent solubility .

(Basic) What biological screening assays are suitable for this compound?

Answer:

- Enzyme inhibition : Test against kinases or oxidoreductases using fluorometric assays (e.g., NADH depletion monitored at 340 nm) .

- Antimicrobial activity : Employ microdilution methods (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated via nonlinear regression .

(Advanced) What mechanistic insights explain conflicting cytotoxicity results in literature?

Answer:

- Metabolic stability : Perform hepatic microsome assays to assess CYP450-mediated degradation rates. Poor stability in some studies may result from rapid Phase I metabolism .

- Reactive oxygen species (ROS) modulation : Conflicting data may arise from assay conditions (e.g., DCFH-DA vs. MitoSOX probes). Standardize ROS measurement protocols .

- Target selectivity profiling : Use kinome-wide screening to identify off-target effects that may explain variability .

(Basic) How is the purity of this compound validated?

Answer:

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity >95% is typical for research-grade material .

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

- Melting point consistency : Sharp melting points (e.g., 210–212°C) indicate high purity .

(Advanced) What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .

- Nanoparticle encapsulation : Use PLGA nanoparticles to increase aqueous solubility and prolong half-life .

- Co-crystallization : Co-formulate with cyclodextrins to improve dissolution rates in GI fluid .

(Advanced) How to address discrepancies in reported enzymatic inhibition IC₅₀ values?

Answer:

- Assay standardization : Control variables like enzyme concentration (e.g., 10 nM vs. 100 nM) and substrate saturation levels .

- Allosteric vs. competitive inhibition : Perform Lineweaver-Burk plots to determine inhibition modality. Variability may stem from mixed inhibition mechanisms .

- Structural analogs : Compare with pyridinyl-oxadiazole derivatives to isolate substituent effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.